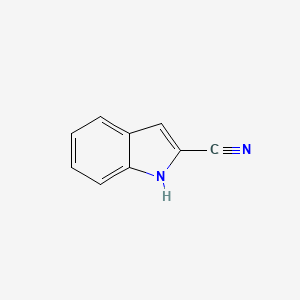
1H-indole-2-carbonitrile
Übersicht
Beschreibung
1H-Indole-2-carbonitrile is a chemical compound that belongs to the indole family, characterized by the presence of a carbonitrile group attached to the second position of the indole ring. This structure forms the core of various derivatives with diverse biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of 1H-indole-2-carbonitrile derivatives has been explored through various methods. A notable approach involves the ultrasound-assisted one-pot synthesis of 1H-spiro derivatives, which utilizes isatins, malononitrile, and anilinolactones with a catalytic amount of Et3N in THF under ultrasound irradiation, leading to high yields and short reaction times . Another method includes the AlCl3-mediated C-C bond formation between 2-chloroquinoline-3-carbonitrile and various indoles without the need for N-protection, yielding 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives . Additionally, 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles have been prepared by treating 2-(2-bromophenyl)-1H-indoles with propanedinitrile in the presence of CuBr and K2CO3 in DMSO .
Molecular Structure Analysis
The molecular structure of 1H-indole-2-carbonitrile derivatives has been established through techniques such as single crystal X-ray diffraction. For instance, the structure of 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives has been unambiguously determined, providing insights into the molecular conformation and potential for interaction with biological targets .
Chemical Reactions Analysis
1H-Indole-2-carbonitrile derivatives participate in various chemical reactions. For example, the synthesis of novel 1H-indol-3-yl-4H-chromene-3-carbonitriles involves a three-component condensation reaction using polystyrene-supported p-toluenesulfonic acid as a catalyst under neat conditions . The vinylnitrene cyclization has been employed to synthesize 4-hydroxy-1H-indole-2-carbonitrile, although direct introduction of the 2-cyano functionality was not possible and required further functionalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-indole-2-carbonitrile derivatives are influenced by their molecular structure. For instance, the carbonitrile group in 2-(7-methyl-1H-indol-3-yl)acetonitrile is twisted away from the indole plane, which affects the molecule's conformation and intermolecular interactions, such as hydrogen bonding and aromatic π-π stacking . These interactions are crucial for the compound's stability and behavior in crystalline form.
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Highly Functionalized 1H-Indole-2-carbonitriles
- Summary of Application: 1H-Indole-2-carbonitriles are used in the synthesis of new highly functionalized molecules through cross-coupling reactions . These molecules are key building blocks in drugs, natural products, pharmaceuticals, alkaloids, and agrochemicals .
- Methods of Application: The preparation of polysubstituted indole-2-carbonitriles involves a cross-coupling reaction of compounds 1-(but-2-ynyl)-1H-indole-2-carbonitriles and 1-benzyl-3-iodo-1H-indole-2-carbonitriles . The reactivity of indole derivatives with iodine at position 3 was studied using cross-coupling reactions .
- Results or Outcomes: The Sonogashira, Suzuki–Miyaura, Stille, and Heck cross-couplings afforded a variety of di-, tri-, and tetra-substituted indole-2-carbonitriles .
2. Biological Potential of Indole Derivatives
- Summary of Application: Indole derivatives, including 1H-indole-2-carbonitrile, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application: The specific methods of application or experimental procedures vary depending on the specific biological activity being studied .
- Results or Outcomes: The outcomes also vary, but in general, indole derivatives have shown promise in a wide range of therapeutic applications .
3. Multicomponent Reactions
- Summary of Application: Indoles, including 1H-indole-2-carbonitrile, are used in multicomponent reactions for the synthesis of various heterocyclic compounds .
- Methods of Application: The specific methods of application or experimental procedures vary depending on the specific multicomponent reaction being studied .
- Results or Outcomes: The outcomes also vary, but in general, the use of indoles in multicomponent reactions has led to the synthesis of a wide range of heterocyclic compounds .
4. Synthesis of 2-Cyanoindoles
- Summary of Application: 1H-indole-2-carbonitrile is used in the synthesis of 2-cyanoindoles . These compounds exhibit a wide range of biological activities .
- Methods of Application: The preparation of 2-cyanoindoles involves a cross-coupling reaction of 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives in the presence of KOAc (6 equiv.), n-Bu4NCl (2 equiv.), Pd(OAc)2 (4 mol%) with diverse olefins .
- Results or Outcomes: The reaction afforded a series of cyanoindoles substituted in position 3 (10a–f) in excellent yields (81–92%) .
5. Preparation of Polysubstituted Indole-2-carbonitriles
- Summary of Application: 1H-indole-2-carbonitriles are used in the preparation of polysubstituted indole-2-carbonitriles through a cross-coupling reaction .
- Methods of Application: The preparation involves a cross-coupling reaction of compounds 1-(but-2-ynyl)-1H-indole-2-carbonitriles and 1-benzyl-3-iodo-1H-indole-2-carbonitriles . The reactivity of indole derivatives with iodine at position 3 was studied using cross-coupling reactions .
- Results or Outcomes: The Sonogashira, Suzuki–Miyaura, Stille, and Heck cross-couplings afforded a variety of di-, tri-, and tetra-substituted indole-2-carbonitriles .
6. Application in Multicomponent Reactions
- Summary of Application: Indoles, including 1H-indole-2-carbonitrile, are used in multicomponent reactions for the synthesis of various heterocyclic compounds .
- Methods of Application: The specific methods of application or experimental procedures vary depending on the specific multicomponent reaction being studied .
- Results or Outcomes: The outcomes also vary, but in general, the use of indoles in multicomponent reactions has led to the synthesis of a wide range of heterocyclic compounds .
Safety And Hazards
1H-indole-2-carbonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has potential acute oral toxicity, acute dermal toxicity, and can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Zukünftige Richtungen
The indole scaffold, including 1H-indole-2-carbonitrile, is a key building block in drugs, natural products, pharmaceuticals, alkaloids, and agrochemicals, and exhibits potent and wide-ranging biological activities . The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds . This opens up promising future directions for the use of 1H-indole-2-carbonitrile in the discovery of new drug candidates .
Eigenschaften
IUPAC Name |
1H-indole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTITARLOCZPDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396409 | |
| Record name | 1H-indole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-indole-2-carbonitrile | |
CAS RN |
36193-65-4 | |
| Record name | 1H-indole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-indole-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

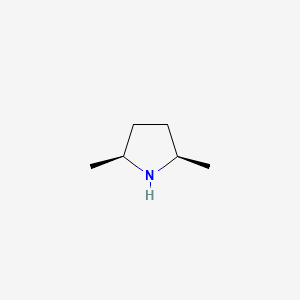
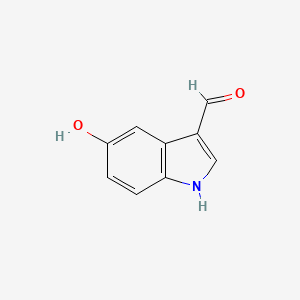
![(E)-1-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-toluidino)-2-propen-1-one](/img/structure/B1309161.png)
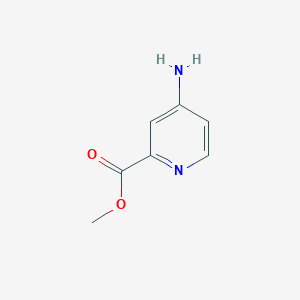
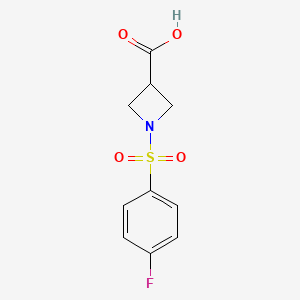
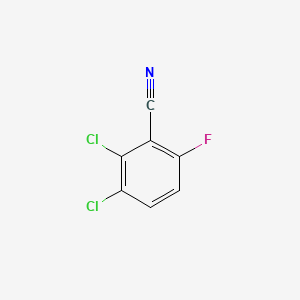
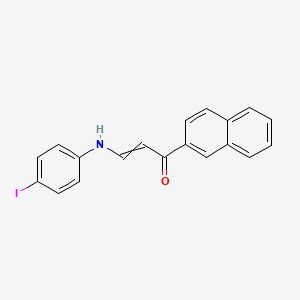
![Ethyl 5-amino-2,4-dicyano-5-[4-(4-methoxyphenyl)piperazino]-2,4-pentadienoate](/img/structure/B1309189.png)
![ethyl 2-[2-(2,4-dichlorostyryl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B1309196.png)
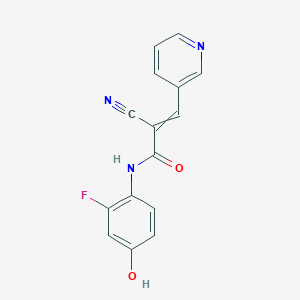
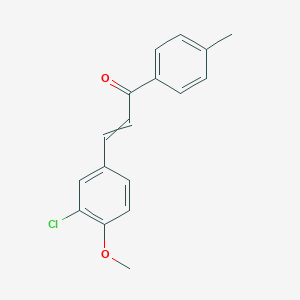
![(E)-2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(4-pyridinyl)-2-propenenitrile](/img/structure/B1309208.png)
![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1309209.png)
![(Z)-2-(4-chlorobenzoyl)-3-[(2,2-dimethoxyethyl)amino]-3-(methylsulfanyl)-2-propenenitrile](/img/structure/B1309213.png)